molecular formula C19H20O5 B175704 Moracin P CAS No. 102841-46-3

Moracin P

Cat. No. B175704
M. Wt: 326.3 g/mol
InChI Key: OXSJQIXSXQJWOZ-UHFFFAOYSA-N
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Description

Moracin P is a 2-arylbenzofuran isolated from the Mori Cortex Radicis . It exhibits potent in vitro inhibitory activity against hypoxia-inducible factor (HIF-1) and reduces oxygen-glucose deprivation (OGD)-induced reactive oxygen species (ROS) production . It has neuroprotective and anti-inflammatory effects .


Synthesis Analysis

The first total synthesis of Moracin P was achieved using a Sonogashira cross-coupling reaction followed by in situ cyclization . Moracin P was traced to the phenylpropanoid pathway, and a putative biosynthetic pathway of moracins was proposed .


Molecular Structure Analysis

Moracin P has a molecular formula of C19H18O5 . It is based on a benzofuran heterocycle . The structure-activity relationship analysis showed the importance of the 2-arylbenzofuran ring and the ®-configuration of the core scaffold .


Chemical Reactions Analysis

Moracin P was traced to the phenylpropanoid pathway . It reduces ROS production in OGD-induced cell death . The radical scavenging of Moracin P against HOc and HOO radicals was evaluated by thermodynamic and kinetic calculations .


Physical And Chemical Properties Analysis

Moracin P has a molecular weight of 326.3 g/mol . It has a molecular formula of C19H18O5 .

Scientific Research Applications

1. Antispasmodic Activity

  • Summary of Application: Moracin P, along with other phenolic compounds, was isolated from the methanol extract of Morus nigra root bark. These compounds were identified as strong antispasmodic agents on isolated rat ileum and tracheal smooth muscles .
  • Methods of Application: The compounds were isolated through an extensive chromatographic purification process. The antispasmodic activity was tested on isolated rat ileum and tracheal smooth muscles .
  • Results: Moracin P, along with other compounds, showed strong antispasmodic activity. This suggests that these compounds could be valuable antispasmodic agents .

2. Radical Scavenging Activity

  • Summary of Application: Moracin P, along with other moracins, has been studied for its radical scavenging activity. This activity is important for antioxidant properties .
  • Methods of Application: The radical scavenging activity of moracin P was evaluated by thermodynamic and kinetic calculations in the gas phase as well as in water and pentyl ethanoate solvents .
  • Results: The overall rate constants for the HO radical scavenging in the gas phase and the physiological environments are in the range of 10^11 to 10^10 M^-1 s^-1, respectively .

3. Gastrointestinal Cancer Therapeutics

  • Summary of Application: Moracin P has been found to induce ER stress and promote apoptosis in gastric cancer cells, confirming its potential to inhibit tumor cell growth in vitro and in vivo .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: Moracin P was found to inhibit tumor cell growth in vitro and in vivo .

4. Neuroprotective Activity

  • Summary of Application: Moracin P, along with other benzofuran-type stilbenes, showed significant neuroprotective activity against glutamate-induced cell death in SK-N-SH cells .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: Moracin P demonstrated a remarkable inhibition of the acetic acid-induced pain .

5. Oxidative Stress Reduction

  • Summary of Application: Moracin P has been studied for its ability to reduce oxidative stress .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: Moracin P was found to offer protection against oxidative stress, and cell viability was found restored to that of control on pre-incubation with Moracin P .

6. Antidiabetic Properties

  • Summary of Application: Moracin P, along with other arylbenzofurans from the root bark of Morus mesozygia Stapf, has been found to have antidiabetic properties .
  • Methods of Application: The antidiabetic properties of Moracin P were evaluated through in vitro and in silico studies .
  • Results: Moracin P was found to be a better inhibitor of α-glucosidase compared to acarbose, with in vitro IC 50 values of 16.6 µM . It also demonstrated moderate inhibition of dipeptidyl peptidase-4 (DPP4) .

7. Cytoprotective Effect

  • Summary of Application: Moracin P has been found to exhibit a cytoprotective effect against doxorubicin-induced myocardial toxicity in H9c2 cells .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: Moracin P exhibited a cytoprotective effect with an EC 50 value of 8.8 µM .

8. Anti-Inflammatory Properties

  • Summary of Application: Moracin P, along with moracin O, has been found to have anti-inflammatory properties. These compounds target the NF‑κB pathway, which is involved in inflammation .
  • Methods of Application: The anti-inflammatory properties of Moracin P were evaluated using a 4T1 breast cancer cell line that expresses the firefly luciferase gene under the control of an NF‑κB response element .
  • Results: Moracin P was found to strongly suppress NF‑κB activity without affecting cell viability . This suggests that Moracin P could be a potential candidate for the development of novel anti-inflammatory drugs .

Future Directions

Moracin P has been found to induce ER stress and promote apoptosis in gastric cancer cells, confirming its potential to inhibit tumor cell growth in vitro and in vivo . These findings highlight the therapeutic potential of Morus alba L. monomers in gastrointestinal cancers, especially focusing on Moracin P as a potent inducer of ER stress and apoptosis .

properties

IUPAC Name

5-(6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-19(2)18(22)7-11-3-10-6-15(23-16(10)9-17(11)24-19)12-4-13(20)8-14(21)5-12/h3-6,8-9,18,20-22H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUCSEIKNTUPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moracin P

CAS RN

102841-46-3
Record name 5-[(6R)-6,7-Dihydro-6-hydroxy-7,7-dimethyl-5H-furo[3,2-g][1]benzopyran-2-yl]-1,3-benzenediol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Moracin P
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040315
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
N Kaur, Y Xia, Y Jin, NT Dat, K Gajulapati… - Chemical …, 2009 - pubs.rsc.org
… It was also envisioned that nucleus 14 (a benzohydropyran in the case of moracin P; a benzohydrofuran for moracin O) could be synthesized from the common ortho-prenylated …
Number of citations: 34 pubs.rsc.org
YN Wang, MF Liu, WZ Hou, RM Xu, J Gao, AQ Lu… - Molecules, 2017 - mdpi.com
… aglycone of 1 as moracin P [25]. … moracin P. The C-4″ (δ C 68.0) indicated the arabinose was a pyranose [37]. Therefore, the chemical structure of 1 was established as (9R)-moracin P …
Number of citations: 37 www.mdpi.com
M Royer, G Herbette, V Eparvier, J Beauchêne… - Phytochemistry, 2010 - Elsevier
… 18 secondary metabolites were isolated, including 6 moracins [6-O-methyl-moracin M, 6-O-methyl-moracin N and moracin Z; previously identified: moracin M, moracin N and moracin P], …
Number of citations: 52 www.sciencedirect.com
XK Zheng, YG Cao, YY Ke, YL Zhang, F Li, JH Gong… - Phytochemistry, 2017 - Elsevier
… , moracinoside C, moracin O, and moracin P were isolated from the root bark of Morus alba L… compounds, moracin P-3′-O-β-D-glucopyranoside, moracin O and moracin P had a strong …
Number of citations: 31 www.sciencedirect.com
L Cui, MK Na, H Oh, EY Bae, DG Jeong, SE Ryu… - Bioorganic & Medicinal …, 2006 - Elsevier
… -guided fractionation resulted in the isolation of sanggenon C (1), sanggenon G (2), mulberrofuran C (3) and kuwanon L (4) as PTP1B inhibitors, along with moracin O (5) and moracin P …
Number of citations: 177 www.sciencedirect.com
Y Ruan, PP Yuan, YX Wei, Q Zhang, LY Gao, PY Li… - Molecules, 2021 - mdpi.com
… In summary, moracin-P-2″-O-β-d-glucopyranoside and moracin-P-3′-O-β-d-glucopyranoside from Mori Cortex ameliorated lipid deposition, EMT, and fibrosis induced by sodium …
Number of citations: 3 www.mdpi.com
OM Taiwo, OO Olaoluwa, OO Aiyelaagbe, TJ Schmidt - Plants, 2023 - mdpi.com
… Furthermore, in this study, the dihydrobenzofuran derivative moracin P (5) was isolated for the first time from the genus Ficus (Moraceae). It is not known whether it exists in other Ficus …
Number of citations: 1 www.mdpi.com
Y Yang, T Gong, C Liu, RY Chen - Chemical and Pharmaceutical …, 2010 - jstage.jst.go.jp
… 1), along with two known compounds moracin N (5) and moracin P (6). This paper describes the isolation and structure elucidation as well as evaluation of the cytotoxic effects of these 2…
Number of citations: 63 www.jstage.jst.go.jp
Z Zoofishan, N Kúsz, A Csorba, G Tóth, J Hajagos-Tóth… - Molecules, 2019 - mdpi.com
… spectral data concerning moracin P and two related … Q, ie, the dimethoxy derivative of moracin P, were assigned as nearly … for the analogous prenyl-originated ring of moracin P [25]. …
Number of citations: 17 www.mdpi.com
RC Shen, M Lin - Phytochemistry, 2001 - Elsevier
… on a RP-18 column with MeOH–H 2 O (7:3) as eluent to give scopoletin (10 mg), 4-hydroxy-3,5-dimethoxybenzyl alcohol (46 mg), umbelliferone (73 mg), moracin C (66 mg), moracin P (…
Number of citations: 41 www.sciencedirect.com

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